N-(2-aminoethyl)-2-Propynamide
Description
N-(2-Aminoethyl)-2-Propynamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2-aminoethyl group on the amide nitrogen and a propynyl (alkyne) group on the carbonyl carbon. Structurally, it combines the reactivity of an alkyne (propynamide) with the nucleophilic and coordinating properties of the aminoethyl moiety. The propynyl group may enable click chemistry modifications, while the aminoethyl group enhances solubility and interaction with polar substrates or biological targets.
Properties
CAS No. |
1099604-74-6 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
N-(2-aminoethyl)prop-2-ynamide |
InChI |
InChI=1S/C5H8N2O/c1-2-5(8)7-4-3-6/h1H,3-4,6H2,(H,7,8) |
InChI Key |
PPXDNHPXZMDCMP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)prop-2-ynamide typically involves the reaction of propargylamine with an appropriate acylating agent. One common method is the reaction of propargylamine with acryloyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of N-(2-aminoethyl)prop-2-ynamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)prop-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2-aminoethyl)prop-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)prop-2-ynamide involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Analogs
- Solubility Trends: Aminoethyl groups generally improve aqueous solubility (e.g., PNA in ), whereas alkyne groups may reduce polarity unless balanced by hydrophilic substituents.
- Thermal Stability: Silane-containing analogs () exhibit higher thermal stability due to crosslinking, while cyclam derivatives () depend on metal coordination for stability.
Biological Activity
N-(2-aminoethyl)-2-propynamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Neuropharmacological Effects : Similar compounds have shown neuropharmacological effects, including anti-serotonin and antihistamine activities, suggesting potential applications in treating neurological disorders .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter levels and modulating neuronal activity.
- Enzyme Inhibition : It could inhibit enzymes crucial for microbial survival or replication, thus exerting its antimicrobial effects.
- Cellular Uptake : The presence of amino groups may enhance cellular uptake, allowing for effective concentration within target cells.
Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound highlighted its selective activity against certain bacterial strains. The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This selectivity suggests potential for development as a targeted antibiotic.
Study 2: Neuropharmacological Screening
In pharmacological screenings, derivatives of this compound were assessed for their CNS effects. Results indicated that some derivatives exhibited notable anti-histaminergic and anti-serotonin properties, which could be beneficial in treating anxiety and depression .
Data Table: Summary of Biological Activities
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